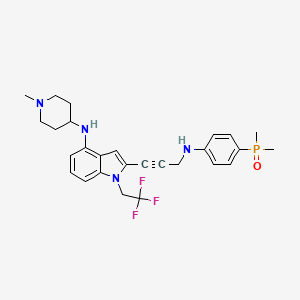![molecular formula C20H29N9O7S2 B10855467 5'-Deoxy-5'-[({5-[(3as,4s,6ar)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazol-4-Yl]pentanoyl}sulfamoyl)amino]adenosine](/img/structure/B10855467.png)
5'-Deoxy-5'-[({5-[(3as,4s,6ar)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazol-4-Yl]pentanoyl}sulfamoyl)amino]adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bio-AMS is synthesized through a multi-step process involving the coupling of biotin with adenosine monophosphate. The synthesis typically involves the use of protecting groups to ensure selective reactions at specific sites on the molecules. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of Bio-AMS involves large-scale synthesis using automated reactors and purification systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required standards for research and pharmaceutical applications. The production process includes rigorous quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bio-AMS undergoes various chemical reactions, including:
Oxidation: Bio-AMS can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Bio-AMS into reduced forms with different biochemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of Bio-AMS with altered biochemical properties. These derivatives are often used in research to study the structure-activity relationships and to develop new inhibitors with improved efficacy .
Scientific Research Applications
Bio-AMS has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and to develop new inhibitors for bacterial biotin protein ligase.
Biology: Employed in research to understand the role of biotin protein ligase in bacterial metabolism and to develop new antibacterial agents.
Medicine: Investigated for its potential use in treating tuberculosis and other bacterial infections by targeting biotin protein ligase.
Industry: Utilized in the development of new antibiotics and in the study of bacterial resistance mechanisms
Mechanism of Action
Bio-AMS exerts its effects by inhibiting bacterial biotin protein ligase, an enzyme essential for the biotinylation of acyl coenzyme A carboxylases involved in fatty acid biosynthesis. The inhibition of this enzyme disrupts the biosynthesis of fatty acids and lipids, leading to the death of the bacteria. The molecular targets include the active site of the biotin protein ligase, where Bio-AMS binds and prevents the enzyme from catalyzing the biotinylation reaction .
Comparison with Similar Compounds
Bio-AMS is unique in its selective inhibition of bacterial biotin protein ligase. Similar compounds include:
Biotinyl-5’-adenylate analogs: These compounds also inhibit biotin protein ligase but may have different selectivity and potency profiles.
Compared to these similar compounds, Bio-AMS stands out due to its high potency and selectivity against Mycobacterium tuberculosis, making it a promising candidate for the development of new antibacterial agents .
Properties
Molecular Formula |
C20H29N9O7S2 |
|---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]pentanamide |
InChI |
InChI=1S/C20H29N9O7S2/c21-17-14-18(23-7-22-17)29(8-24-14)19-16(32)15(31)10(36-19)5-25-38(34,35)28-12(30)4-2-1-3-11-13-9(6-37-11)26-20(33)27-13/h7-11,13,15-16,19,25,31-32H,1-6H2,(H,28,30)(H2,21,22,23)(H2,26,27,33)/t9-,10+,11-,13-,15+,16+,19+/m0/s1 |
InChI Key |
RSZBCKJLQVSFKT-RHCAYAJFSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NS(=O)(=O)NC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NS(=O)(=O)NCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


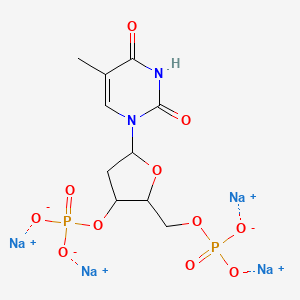
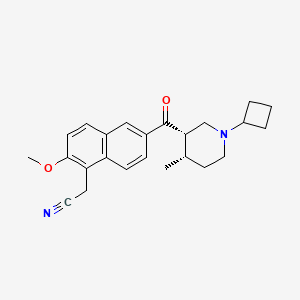

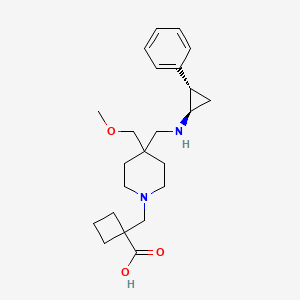
![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate](/img/structure/B10855424.png)
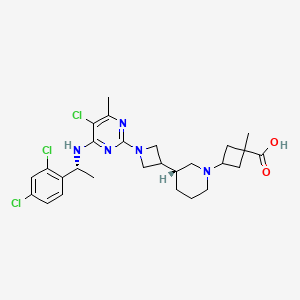
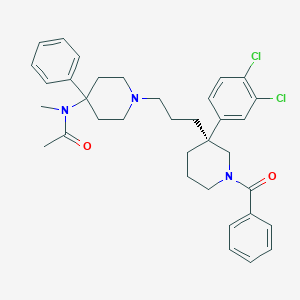
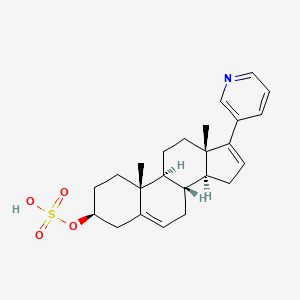

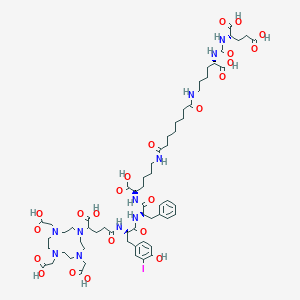
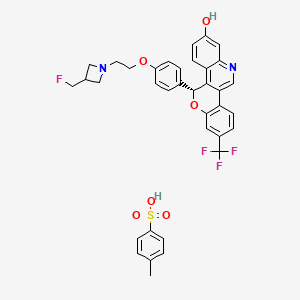

![3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B10855460.png)
